molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5

2-Hydrazinylpyrazine

Cat. No. B104995
CAS RN: 54608-52-5
M. Wt: 110.12 g/mol
InChI Key: IVRLZJDPKUSDCF-UHFFFAOYSA-N
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Patent
US06316464B1

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=N[CH:22]=[CH:21][N:20]=1)[NH2:18]>>[N:4]1[C:3]2[NH:1][CH:6]=[CH:7][C:8]=2[CH:11]=[N:9][CH:5]=1.[N:17]1[C:19]2[NH:20][CH:21]=[CH:22][C:24]=2[CH:16]=[CH:11][N:18]=1.[N:1]1[CH:3]=[CH:8][N:12]=[C:11]2[NH:13][CH:14]=[CH:15][C:16]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06316464B1

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=N[CH:22]=[CH:21][N:20]=1)[NH2:18]>>[N:4]1[C:3]2[NH:1][CH:6]=[CH:7][C:8]=2[CH:11]=[N:9][CH:5]=1.[N:17]1[C:19]2[NH:20][CH:21]=[CH:22][C:24]=2[CH:16]=[CH:11][N:18]=1.[N:1]1[CH:3]=[CH:8][N:12]=[C:11]2[NH:13][CH:14]=[CH:15][C:16]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06316464B1

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)N.[NH:9]([C:11]1[N:12]=[N:13][CH:14]=[CH:15][CH:16]=1)N.[NH:17]([C:19]1[CH:24]=N[CH:22]=[CH:21][N:20]=1)[NH2:18]>>[N:4]1[C:3]2[NH:1][CH:6]=[CH:7][C:8]=2[CH:11]=[N:9][CH:5]=1.[N:17]1[C:19]2[NH:20][CH:21]=[CH:22][C:24]=2[CH:16]=[CH:11][N:18]=1.[N:1]1[CH:3]=[CH:8][N:12]=[C:11]2[NH:13][CH:14]=[CH:15][C:16]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1N=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1NC=C2
Name
Type
product
Smiles
N1=NC=CC2=C1NC=C2
Name
Type
product
Smiles
N1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.